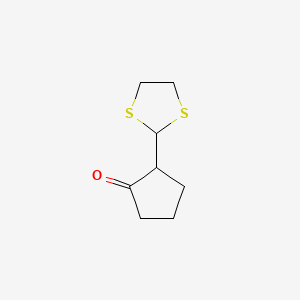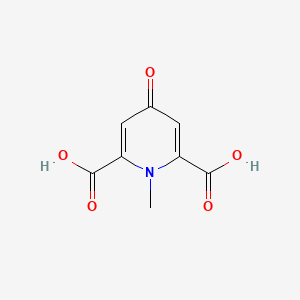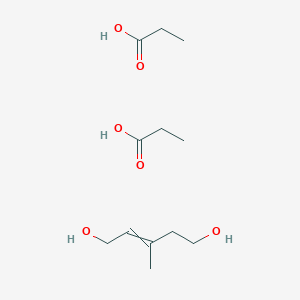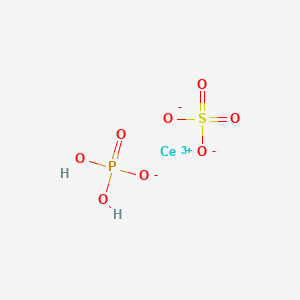
Cerium(3+) dihydrogen phosphate sulfate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) dihydrogen phosphate sulfate (1/1/1) is a compound that combines cerium ions with phosphate and sulfate groups. Cerium is a rare earth element known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure allows it to exhibit interesting chemical behaviors, making it a subject of study in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) dihydrogen phosphate sulfate can be synthesized through a reaction involving cerium nitrate, sodium dihydrogen phosphate, and sodium sulfate. The reaction typically occurs in an aqueous solution, where cerium nitrate reacts with sodium dihydrogen phosphate and sodium sulfate to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of cerium(3+) dihydrogen phosphate sulfate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as precipitation, filtration, and drying are commonly used in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) dihydrogen phosphate sulfate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The phosphate and sulfate groups can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride can reduce cerium(4+) to cerium(3+).
Substitution: Reactions with other anions like chloride or nitrate can lead to the substitution of phosphate or sulfate groups.
Major Products:
Oxidation: Cerium(4+) compounds.
Reduction: Cerium(3+) compounds.
Substitution: New compounds with substituted anions.
Scientific Research Applications
Cerium(3+) dihydrogen phosphate sulfate has various scientific research applications, including:
Chemistry: Used as a catalyst in chemical reactions due to its unique redox properties.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its thermal stability and luminescent properties.
Mechanism of Action
The mechanism of action of cerium(3+) dihydrogen phosphate sulfate involves its ability to undergo redox reactions. Cerium(3+) can be oxidized to cerium(4+), which can then participate in various chemical processes. The compound’s phosphate and sulfate groups also play a role in its chemical behavior, allowing it to interact with other molecules and ions. These interactions can lead to the formation of new compounds and the modulation of chemical reactions.
Comparison with Similar Compounds
Cerium(3+) phosphate: Similar in structure but lacks the sulfate group.
Cerium(3+) sulfate: Similar in structure but lacks the phosphate group.
Cerium(4+) compounds: Higher oxidation state, different chemical properties.
Uniqueness: Cerium(3+) dihydrogen phosphate sulfate is unique due to the presence of both phosphate and sulfate groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its redox properties and ability to form stable complexes make it valuable in various scientific and industrial applications.
Properties
CAS No. |
39318-25-7 |
|---|---|
Molecular Formula |
CeH2O8PS |
Molecular Weight |
333.17 g/mol |
IUPAC Name |
cerium(3+);dihydrogen phosphate;sulfate |
InChI |
InChI=1S/Ce.H3O4P.H2O4S/c;2*1-5(2,3)4/h;(H3,1,2,3,4);(H2,1,2,3,4)/q+3;;/p-3 |
InChI Key |
XIUHZZLAUGQRPI-UHFFFAOYSA-K |
Canonical SMILES |
OP(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
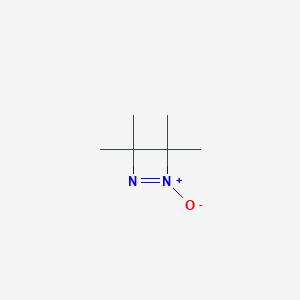
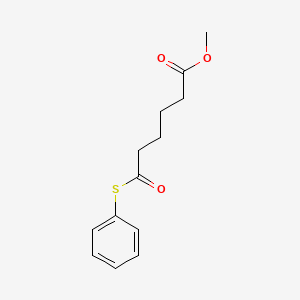
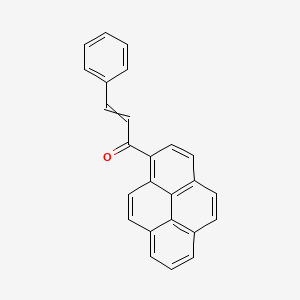
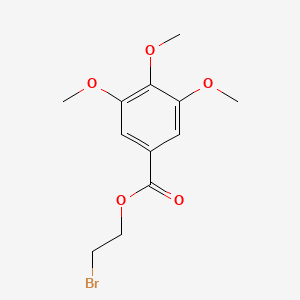
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
